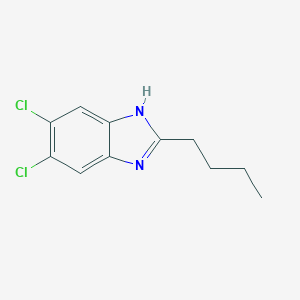

2-butyl-5,6-dichloro-1H-1,3-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5,6-dichloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2/c1-2-3-4-11-14-9-5-7(12)8(13)6-10(9)15-11/h5-6H,2-4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCHZYDKACGPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568687 | |

| Record name | 2-Butyl-5,6-dichloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133052-59-2 | |

| Record name | 2-Butyl-5,6-dichloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole, a molecule of interest within the broader class of benzimidazole derivatives known for their wide range of biological activities. This document details the core synthesis pathway, provides representative experimental protocols, and summarizes key data.

Core Synthesis Pathway: The Phillips Condensation

The most established and direct route for the synthesis of this compound is the Phillips condensation reaction.[1][2] This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions.[1] For the target molecule, this translates to the reaction between 4,5-dichloro-1,2-phenylenediamine and valeric acid, typically in the presence of a strong acid catalyst such as hydrochloric acid (HCl).

The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, forming an N-acylated intermediate.[1] Subsequent intramolecular cyclization, driven by the acidic conditions and heat, leads to the formation of the imidazole ring, yielding the final benzimidazole product.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not extensively documented in the readily available literature, a representative procedure can be constructed based on the well-established Phillips method for analogous compounds.[1]

Representative Synthesis of this compound:

Materials:

-

4,5-dichloro-o-phenylenediamine

-

Valeric acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 4,5-dichloro-1,2-phenylenediamine (1.0 equivalent) and valeric acid (1.1 equivalents) is prepared.

-

Acid Catalysis: Concentrated hydrochloric acid is cautiously added to the mixture.

-

Reaction: The reaction mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly neutralized with a saturated solution of sodium bicarbonate until a basic pH is achieved.

-

Isolation: The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Data Presentation

Table 1: Physicochemical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | C₁₁H₁₂Cl₂N₂ | 243.14 | Not Reported | Not Reported |

| 2-Ethyl-1H-benzimidazole | C₉H₁₀N₂ | 146.19 | 176-178 | Excellent |

| 5-Nitro-1H-benzimidazole | C₇H₅N₃O₂ | 163.13 | 207-209 | Excellent |

Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR)

| Compound | ¹H NMR (δ, ppm, Solvent) | ¹³C NMR (δ, ppm, Solvent) |

| This compound | Not Reported | Not Reported |

| 2-Ethyl-1H-benzimidazole | 12.13 (s, 1H, NH), 7.47-7.40 (dd, 2H), 7.07-7.09 (m, 2H), 2.83-2.78 (q, 2H), 1.31-1.28 (t, 3H) (DMSO-d₆) | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 (DMSO-d₆) |

| 5-Nitro-1H-benzimidazole | 13.01 (s, 1H, NH), 8.54 (s, 1H), 8.51 (s, 1H), 8.11 (d, 1H), 7.77 (d, 1H) (DMSO-d₆) | 146.72, 143.01, 142.58, 117.52, 114.96, 112.66 (DMSO-d₆) |

Note: The spectral data provided are for illustrative purposes and are based on similar benzimidazole structures.[3] Actual spectral data for the target compound should be determined experimentally.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Phillips condensation synthesis of this compound.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-butyl-5,6-dichloro-1H-1,3-benzimidazole. Due to the limited availability of specific experimental data for this particular molecule, this document also furnishes detailed, adaptable experimental protocols for the determination of its key physicochemical parameters. These methodologies are broadly applicable to the characterization of novel benzimidazole derivatives, a class of compounds of significant interest in medicinal chemistry.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from literature sources, several parameters lack direct experimental determination and are therefore supplemented with predicted values from computational models.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | Synquest Labs[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 243.13 g/mol | Synquest Labs[1], Santa Cruz Biotechnology[2] |

| Melting Point | 149 - 151 °C | MilliporeSigma |

| Boiling Point | Not experimentally determined. Predicted: ~400-450 °C | |

| Solubility | Not experimentally determined. Expected to have low aqueous solubility. | |

| pKa | Not experimentally determined. Predicted: ~4.5-5.5 (for the protonated form) | |

| LogP | Not experimentally determined. Predicted: ~3.5-4.5 |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of benzimidazole derivatives like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an automated detection system.

-

Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature just below the expected melting point, followed by a slower, more precise ramp (e.g., 1-2 °C/min) through the melting range.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For automated systems, this process is monitored by a camera and light transmission.

Solubility Determination (Kinetic Solubility Assay by Nephelometry)

A compound's solubility is a crucial factor in its bioavailability and formulation development. Kinetic solubility provides a high-throughput assessment of the concentration at which a compound precipitates from a solution.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: A small, fixed volume of each DMSO solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. This rapid dilution can induce precipitation of poorly soluble compounds.

-

Incubation: The plate is incubated for a set period (e.g., 1-2 hours) with gentle shaking to allow for equilibration.

-

Turbidity Measurement: The turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.

pKa Determination (Capillary Electrophoresis)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Buffer Preparation: A series of background electrolytes (buffers) with precisely known pH values are prepared.

-

Sample Preparation: A solution of the benzimidazole derivative is prepared in a suitable solvent and introduced into the capillary electrophoresis system.

-

Electrophoretic Mobility Measurement: The electrophoretic mobility of the compound is measured in each of the different pH buffers. The mobility will change as the ionization state of the molecule changes with pH.

-

Data Analysis: The effective electrophoretic mobility is plotted against the pH of the buffer. The pKa is the pH at which the mobility is halfway between the mobility of the fully protonated and neutral forms of the molecule.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

-

Solvent System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and the two phases are mutually saturated by vigorous mixing followed by separation.

-

Compound Addition: A known amount of the benzimidazole derivative is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Physicochemical Characterization Workflow

The overall workflow for the physicochemical characterization of a novel benzimidazole derivative such as this compound involves a logical progression of experiments to build a comprehensive data profile.

References

In-depth Technical Guide: 2-butyl-5,6-dichloro-1H-1,3-benzimidazole

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of the Mechanism of Action of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole

Abstract

This document provides a detailed exploration of the mechanism of action of the chemical compound this compound. The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide array of pharmacological activities. Derivatives of 5,6-dichlorobenzimidazole, in particular, have been the subject of research for their potential as therapeutic agents. This guide synthesizes the available scientific literature to present a comprehensive understanding of the cellular and molecular interactions of this compound, focusing on its signaling pathways, experimental validation, and quantitative data.

Introduction

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in drug discovery, leading to a variety of marketed drugs with diverse therapeutic applications. The specific derivative, this compound, has been investigated for its biological activities. Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide will delve into the known cellular targets and pathways affected by this compound.

Core Mechanism of Action: Inhibition of BRAF Kinase

Recent research has identified certain 5,6-dichlorobenzimidazole derivatives as potent inhibitors of both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is fundamental in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the MAPK pathway, often through mutations in BRAF, is a hallmark of many cancers.

The proposed mechanism involves the binding of the 2-substituted-5,6-dichlorobenzimidazole core within the ATP-binding pocket of the BRAF kinase domain. The 5,6-dichloro substitutions are thought to enhance hydrophobic interactions within a back pocket of the binding site, contributing to the stability of the inhibitor-kinase complex.[1]

Signaling Pathway Diagram

Caption: Inhibition of the MAPK/RAS-RAF-MEK signaling pathway.

Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, studies on structurally similar 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles demonstrate significant inhibitory activity against BRAF kinases.

| Compound Reference | Target | IC50 (µM) | Cell Line |

| 10h[1] | BRAFWT | 1.72 | - |

| 10h[1] | BRAFV600E | 2.76 | - |

These values indicate potent enzymatic inhibition, suggesting that the 5,6-dichlorobenzimidazole scaffold is a promising starting point for the development of effective BRAF inhibitors.

Experimental Protocols

The following outlines the general experimental methodologies employed to characterize the mechanism of action of 5,6-dichlorobenzimidazole derivatives.

BRAF Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compound against BRAFWT and BRAFV600E.

Methodology:

-

Recombinant BRAF kinase is incubated with the test compound at various concentrations.

-

A specific substrate (e.g., MEK1) and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of 32P from [γ-32P]ATP.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology:

-

Cancer cells (e.g., HT29 colon cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.[3]

Workflow Diagram

Caption: General workflow for kinase inhibition and cell proliferation assays.

Other Potential Mechanisms of Action

While BRAF inhibition is a prominent mechanism for some 5,6-dichlorobenzimidazole derivatives, the broader benzimidazole class has been associated with various other biological activities that could be relevant for this compound. These include:

-

Antimicrobial Activity: Some benzimidazole derivatives exhibit antibacterial and antifungal properties.[4][5] The mechanism can involve the inhibition of essential enzymes or disruption of cellular structures.

-

Antiviral Activity: Certain benzimidazole compounds have shown efficacy against various viruses.[6]

-

Topoisomerase Inhibition: Interference with DNA topoisomerase I has been observed with some bis-benzimidazole derivatives, leading to cytotoxic effects in cancer cells.[7]

Further investigation is required to determine if this compound exhibits any of these alternative mechanisms of action.

Conclusion

The available evidence strongly suggests that the 5,6-dichlorobenzimidazole scaffold is a valuable pharmacophore for the development of BRAF kinase inhibitors. While direct experimental data for this compound is limited in the public domain, its structural similarity to known BRAF inhibitors makes this a primary putative mechanism of action. The methodologies and signaling pathways described in this guide provide a robust framework for the further investigation and characterization of this and related compounds for their potential therapeutic applications in oncology and other diseases. Future studies should focus on direct enzymatic and cell-based assays with this compound to confirm its specific molecular targets and biological effects.

References

- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole: An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the potential biological targets of the small molecule 2-butyl-5,6-dichloro-1H-1,3-benzimidazole. It is important to note that while direct experimental data for this specific compound is not extensively available in public literature, a robust body of evidence from structurally related analogs, particularly ribonucleoside derivatives, allows for the inference of its likely biological activities and molecular targets. This document summarizes the key findings from these related compounds, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows. The primary inferred activities for this compound are antiviral, specifically against Human Cytomegalovirus (HCMV), and inhibition of cellular and viral protein kinases.

Inferred Biological Targets and Activities

Based on the structure-activity relationships of closely related 5,6-dichlorobenzimidazole derivatives, two primary classes of biological targets are proposed for this compound:

-

Viral Protein Kinases: Specifically, the UL97 protein kinase of Human Cytomegalovirus (HCMV).

-

Cellular Protein Kinases: Notably, Casein Kinase II (CK2), a ubiquitous serine/threonine kinase involved in a multitude of cellular processes.

The broader benzimidazole scaffold is also associated with a wide range of other biological activities, including anticancer, antifungal, and antibacterial effects.[1][2][3]

Antiviral Activity: Targeting HCMV UL97 Protein Kinase

A significant body of research has focused on 2,5,6-trihalo-1-(β-D-ribofuranosyl)benzimidazoles, such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), which are potent and selective inhibitors of HCMV replication.[4] The antiviral activity of some of these benzimidazole nucleosides has been directly linked to the inhibition of the viral protein kinase UL97. While the subject compound, this compound, lacks the ribosyl group, the shared 2-substituted-5,6-dichlorobenzimidazole core suggests a potential for similar antiviral activity.

Kinase Inhibition: Targeting Casein Kinase II (CK2)

The compound 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), a close analog, is a known inhibitor of Casein Kinase II (CK2). CK2 is a pleiotropic protein kinase that plays a critical role in cell growth, proliferation, and apoptosis. Its inhibition is a target for anticancer therapies. The shared 5,6-dichlorobenzimidazole moiety suggests that this compound may also exhibit inhibitory activity against CK2.

Data Presentation: Quantitative Analysis of Related Compounds

The following tables summarize the quantitative data for the biological activity of key structural analogs of this compound. This data provides a benchmark for the potential potency of the target compound.

Table 1: Antiviral Activity of Benzimidazole Ribonucleosides against Human Cytomegalovirus (HCMV)

| Compound | Virus Strain | Assay Type | IC50 (µM) | Cytotoxicity (IC50 in µM) | Reference |

| TCRB | HCMV | Plaque Assay | 2.9 | > 100 (HFF and KB cells) | [4] |

| HCMV | Yield Assay | 1.4 | > 100 (HFF and KB cells) | [4] | |

| BDCRB | HCMV | Plaque Assay | ~0.7 | > 100 (HFF and KB cells) | [4] |

| DRB | HCMV | Not Specified | 42 | Similar to antiviral dose | [4] |

TCRB: 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole BDCRB: 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole DRB: 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole HFF: Human Foreskin Fibroblasts; KB: Human epithelial carcinoma cell line

Table 2: Inhibition of Casein Kinase II (CK2) by a Benzimidazole Analog

| Compound | Target | Inhibition Type | Ki (µM) | Reference |

| DRB | Calf Thymus CK2 | Competitive (vs. ATP/GTP) | 7 | Not specified in provided context |

DRB: 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole

Mandatory Visualizations

Signaling Pathways

Caption: Potential inhibition of HCMV replication by targeting the UL97 protein kinase.

Caption: Inferred inhibition of the Casein Kinase II (CK2) signaling pathway.

Experimental Workflows

Caption: Workflow for target identification using affinity chromatography.

Caption: Workflow for the validation of potential biological targets.

Experimental Protocols

The following are detailed methodologies for key experiments to identify and validate the biological targets of this compound.

In Vitro HCMV UL97 Kinase Inhibition Assay

This protocol is adapted from established methods for measuring HCMV UL97 kinase activity.

Objective: To determine the in vitro inhibitory activity of this compound against HCMV UL97 protein kinase.

Materials:

-

Recombinant HCMV UL97 protein (e.g., GST-tagged)

-

Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP)

-

Substrate (e.g., a specific peptide substrate or a protein known to be phosphorylated by UL97)

-

This compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO vehicle control.

-

In a microcentrifuge tube, combine the kinase assay buffer, the UL97 substrate, and the test compound or vehicle.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding recombinant HCMV UL97 protein and radiolabeled ATP.

-

Incubate the reaction for a predetermined optimal time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with the stop solution to remove unincorporated radiolabeled ATP.

-

Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Casein Kinase II (CK2) Inhibition Assay

This protocol outlines a radiometric filter-binding assay for CK2 activity.

Objective: To assess the in vitro inhibitory potential of this compound against CK2.

Materials:

-

Recombinant human CK2 holoenzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

Kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP)

-

This compound (in DMSO)

-

P81 phosphocellulose paper

-

Stop solution (75 mM phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer. A DMSO control is essential.

-

To a reaction tube, add the kinase assay buffer, CK2 substrate peptide, and the test compound or vehicle.

-

Add the recombinant CK2 enzyme to the mixture.

-

Initiate the reaction by the addition of radiolabeled ATP.

-

Incubate at 30°C for 10-30 minutes.

-

Terminate the reaction by spotting the mixture onto P81 paper.

-

Wash the P81 papers three to four times with 0.75% phosphoric acid.

-

After a final wash with acetone, allow the papers to dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.

Objective: To verify the intracellular binding of this compound to a potential target protein (e.g., CK2).

Materials:

-

Cultured cells expressing the target protein

-

Complete cell culture medium

-

This compound (in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for heating cell suspensions (e.g., PCR cycler)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the target protein

Procedure:

-

Seed cells in culture plates and grow to a suitable confluency.

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins. A temperature gradient is used to determine the melting curve of the target protein.

-

Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.

-

Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody against the target protein.

-

Quantify the band intensities to determine the amount of soluble target protein at each temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity Chromatography for Target Identification

This technique is used to isolate and identify proteins that bind to the compound of interest.

Objective: To identify the cellular binding partners of this compound.

Materials:

-

This compound chemically modified with a linker for immobilization (e.g., with a terminal amine or carboxyl group)

-

Activated chromatography resin (e.g., NHS-activated sepharose)

-

Cell lysate from a relevant cell line or tissue

-

Binding buffer, wash buffer, and elution buffer

-

Chromatography columns

-

SDS-PAGE equipment

-

Mass spectrometry facility for protein identification

Procedure:

-

Covalently immobilize the modified compound onto the activated resin according to the manufacturer's protocol. Prepare a control resin with no immobilized compound.

-

Equilibrate both the compound-bound and control resins with binding buffer.

-

Incubate the cell lysate with both resins to allow for protein binding.

-

Wash the resins extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the resins using an appropriate elution buffer (e.g., containing a high concentration of the free compound, or by changing pH or salt concentration).

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands (e.g., by silver staining or Coomassie blue staining).

-

Excise the protein bands that are present in the eluate from the compound-bound resin but not in the control eluate.

-

Identify the proteins in the excised bands by mass spectrometry (e.g., LC-MS/MS).

Reporter Gene Assay for Signaling Pathway Analysis

Reporter gene assays are used to study the modulation of a specific signaling pathway by a compound.

Objective: To determine if this compound affects a specific signaling pathway downstream of a potential target (e.g., NF-κB pathway for CK2).

Materials:

-

Host cell line

-

Reporter plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter responsive to the signaling pathway of interest (e.g., NF-κB response elements).

-

Transfection reagent

-

This compound (in DMSO)

-

Stimulus for the signaling pathway (e.g., TNF-α for NF-κB)

-

Lysis buffer and assay reagents for the reporter protein (e.g., luciferase substrate)

-

Luminometer or fluorescence plate reader

Procedure:

-

Transfect the host cells with the reporter plasmid. A control plasmid with a constitutive promoter can be co-transfected for normalization.

-

After transfection, treat the cells with serial dilutions of the test compound or vehicle control.

-

Stimulate the signaling pathway with the appropriate agonist.

-

Incubate for a period sufficient for reporter gene expression (e.g., 6-24 hours).

-

Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase).

-

Normalize the reporter activity to the control plasmid activity or total protein concentration.

-

A dose-dependent change in reporter activity in the presence of the compound indicates modulation of the signaling pathway.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently limited, a strong case can be made for its potential as an antiviral agent targeting HCMV UL97 protein kinase and as an inhibitor of the cellular protein kinase CK2. This inference is based on the well-documented activities of its close structural analogs. The experimental protocols detailed in this guide provide a robust framework for the systematic identification and validation of these and other potential biological targets, which is a critical step in the further development and characterization of this compound for therapeutic applications.

References

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Butyl-5,6-dichloro-1H-1,3-benzimidazole (CAS Number 133052-59-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2-Butyl-5,6-dichloro-1H-1,3-benzimidazole. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related benzimidazole derivatives to provide a thorough understanding for research and development purposes.

Chemical Properties and Structure

This compound is a halogenated benzimidazole derivative. The core structure consists of a benzene ring fused to an imidazole ring, with chlorine atoms substituted at the 5 and 6 positions of the benzimidazole ring system and a butyl group attached at the 2-position.

Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the known and estimated physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 133052-59-2 | N/A |

| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 243.13 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Insoluble in water; Soluble in methanol and Dimethyl sulfoxide. | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed synthetic routes to this compound.

Experimental Protocols

The following are generalized experimental protocols adapted from the synthesis of similar benzimidazole derivatives.

Route A: Condensation with Valeraldehyde

This route involves the condensation of 4,5-dichloro-1,2-phenylenediamine with valeraldehyde, followed by an oxidative cyclization.

-

Materials: 4,5-dichloro-1,2-phenylenediamine, valeraldehyde, a suitable solvent (e.g., ethanol, methanol, or DMF), and an oxidizing agent (e.g., sodium metabisulfite, p-benzoquinone, or air).

-

Procedure:

-

Dissolve equimolar amounts of 4,5-dichloro-1,2-phenylenediamine and valeraldehyde in the chosen solvent in a round-bottom flask.

-

Add the oxidizing agent to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Route B: Condensation with Valeric Acid (Phillips Conditions)

This is a classic method for benzimidazole synthesis involving the reaction of an o-phenylenediamine with a carboxylic acid at elevated temperatures, often in the presence of a dehydrating agent or a strong acid catalyst.

-

Materials: 4,5-dichloro-1,2-phenylenediamine, valeric acid, and a high-boiling solvent or a dehydrating agent (e.g., polyphosphoric acid (PPA) or 4M HCl).

-

Procedure:

-

Combine 4,5-dichloro-1,2-phenylenediamine and a slight excess of valeric acid.

-

If using a dehydrating agent like PPA, heat the mixture to a high temperature (typically 150-250 °C) for several hours.

-

If using an acid catalyst like 4M HCl, reflux the mixture in a suitable solvent.

-

Monitor the reaction by TLC.

-

After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

-

Characterization Data

While specific NMR and mass spectrometry data for CAS 133052-59-2 are not widely published, the expected spectral characteristics can be inferred from data on similar benzimidazole structures.

¹H NMR Spectroscopy:

-

N-H proton: A broad singlet is expected in the downfield region (δ 10-13 ppm), characteristic of the acidic proton of the imidazole ring.

-

Aromatic protons: Two singlets are expected for the protons at the 4- and 7-positions of the benzimidazole ring, likely in the range of δ 7.0-8.0 ppm.

-

Butyl group protons: A triplet for the terminal methyl group (CH₃), multiplets for the two methylene groups (CH₂), and a triplet for the methylene group adjacent to the benzimidazole ring are expected in the upfield region (δ 0.9-3.0 ppm).

¹³C NMR Spectroscopy:

-

C2 carbon: The carbon at the 2-position, attached to the butyl group and two nitrogen atoms, is expected to resonate around δ 150-160 ppm.

-

Aromatic carbons: Signals for the benzene ring carbons are expected in the range of δ 110-145 ppm. The carbons bearing the chlorine atoms (C5 and C6) would show distinct chemical shifts.

-

Butyl group carbons: Four distinct signals for the butyl group carbons are expected in the upfield region (δ 13-40 ppm).

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 243.13). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern.

-

Fragmentation: Common fragmentation pathways for 2-alkylbenzimidazoles involve the loss of the alkyl chain or fragments thereof.

Biological Activity and Potential Applications

There is no specific biological activity data reported for this compound in the reviewed literature. However, the benzimidazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs and biologically active compounds.[6][7] Derivatives of benzimidazole have demonstrated a wide range of pharmacological activities, including:

-

Anthelmintic Activity: Many benzimidazole derivatives, such as albendazole and mebendazole, are potent anthelmintic agents.[8][9] The mechanism of action often involves the inhibition of microtubule polymerization in parasites.

-

Anticancer Activity: Certain benzimidazole derivatives have shown promising anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and targeting of specific kinases.[6][10]

-

Antiviral Activity: The benzimidazole nucleus is found in some antiviral drugs. For instance, enviradene and related compounds have shown activity against rhinoviruses.

-

Antimicrobial Activity: Benzimidazole derivatives have also been explored for their antibacterial and antifungal activities.[7]

Given the broad spectrum of activity of the benzimidazole class, this compound represents a molecule of interest for further investigation in drug discovery programs. The presence of the dichloro-substituents and the butyl group could modulate its biological activity and pharmacokinetic properties.

Workflow for Biological Evaluation

Caption: A general workflow for the biological evaluation of a novel benzimidazole compound.

Conclusion

This compound is a chemical entity with a structure that suggests potential for biological activity, given its benzimidazole core. While specific experimental data is currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential areas of biological investigation. Researchers and drug development professionals are encouraged to use this information as a starting point for further exploration of this and related compounds. The development of a detailed synthetic protocol and a comprehensive biological activity profile will be crucial in determining the therapeutic potential of this molecule.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. journaljpri.com [journaljpri.com]

- 9. hygeiajournal.com [hygeiajournal.com]

- 10. CAS 133052-59-2 | 3H31-5-7C | MDL MFCD08064759 | 2-Butyl-5,6-dichloro-1H-benzimidazole | SynQuest Laboratories [synquestlabs.com]

A Technical Guide to the Solubility of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-butyl-5,6-dichloro-1H-1,3-benzimidazole (CAS No. 133052-59-2), a substituted benzimidazole of interest in medicinal chemistry and proteomics research. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental solubility data for this compound. To address this gap, this document provides a detailed framework for researchers to systematically determine its solubility in common laboratory solvents. This guide includes an analysis of the structural factors expected to govern solubility, a generalized, robust experimental protocol for solubility determination, and a structured template for data presentation. The provided methodologies are broadly applicable for the physicochemical characterization of novel benzimidazole derivatives, empowering researchers to generate critical data for drug discovery and development workflows.

Introduction to this compound

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, is a derivative characterized by a butyl group at the 2-position and two chlorine atoms on the benzene ring. These substitutions are expected to significantly influence its physicochemical properties, particularly its solubility, which is a critical determinant for biological assays, formulation development, and pharmacokinetic performance.

Based on its structure, a qualitative solubility profile can be predicted:

-

Aqueous Solubility: The molecule is anticipated to have very low aqueous solubility. The hydrophobic butyl chain and the two chloro substituents, combined with the largely nonpolar aromatic core, contribute to a lipophilic character. The benzimidazole core contains nitrogen atoms that can be protonated, suggesting that solubility may be pH-dependent, likely increasing in acidic conditions.

-

Organic Solvent Solubility: Higher solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol and methanol, where both hydrogen bonding and nonpolar interactions can occur. Solubility in nonpolar solvents like toluene or hexane is likely to be lower but may be greater than in water.

Given the lack of specific quantitative data, experimental determination is essential. The following sections provide a detailed protocol and framework for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard.

Objective: To determine the saturation solubility of this compound in various common laboratory solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, Acetone, Acetonitrile, Toluene)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical method.

-

Calibrated pH meter (for aqueous solutions)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. Ensure that the amount is sufficient to maintain undissolved solid at equilibrium.

-

Solvent Addition: Add a precise volume of each selected solvent to the corresponding vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot from the supernatant of each vial. Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Quantify the concentration of the compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or µM. For aqueous solutions, the final pH of the saturated solution should also be measured and recorded.

The following diagram outlines the logical workflow for this experimental procedure.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Final pH (if aqueous) | Observations |

| Water | 25 | ||||

| PBS (pH 7.4) | 25 | ||||

| 0.1 M HCl | 25 | ||||

| Ethanol | 25 | N/A | |||

| Methanol | 25 | N/A | |||

| DMSO | 25 | N/A | |||

| Acetone | 25 | N/A | |||

| Acetonitrile | 25 | N/A |

Factors Influencing Solubility

The solubility of a benzimidazole derivative is a multifactorial property. Understanding these factors is crucial for troubleshooting solubility issues in experimental assays and for designing formulation strategies. The key influencing factors are depicted in the diagram below.

Conclusion

While specific, publicly available solubility data for this compound is currently lacking, this guide provides the necessary framework for its experimental determination. The structural characteristics of the molecule suggest low aqueous and high polar organic solvent solubility. By applying the detailed shake-flask protocol and considering the key factors that influence solubility, researchers can generate the high-quality, quantitative data essential for advancing their research and development activities with this and other novel benzimidazole compounds.

spectroscopic data for 2-butyl-5,6-dichloro-1H-1,3-benzimidazole (NMR, IR, Mass Spec)

Spectroscopic Data for 2-butyl-5,6-dichloro-1H-1,3-benzimidazole: A Technical Guide

Disclaimer: Direct experimental spectroscopic data for this compound was not available in the public domain at the time of this search. The following guide provides representative spectroscopic data from structurally similar compounds to infer the expected spectral characteristics. It also includes generalized experimental protocols for the acquisition of such data.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of the expected spectroscopic characteristics of this compound and the methodologies for their determination.

Predicted Spectroscopic Data

Based on the analysis of related benzimidazole derivatives, the following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for elucidating the molecular structure. Here are the predicted chemical shifts for ¹H and ¹³C NMR.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.5 - 13.5 | br s | 1H | N-H (imidazole ring) |

| ~7.7 - 7.9 | s | 2H | Ar-H (H-4 and H-7) |

| ~2.9 - 3.1 | t | 2H | -CH₂- (butyl chain, α to ring) |

| ~1.7 - 1.9 | m | 2H | -CH₂- (butyl chain, β to ring) |

| ~1.4 - 1.6 | m | 2H | -CH₂- (butyl chain, γ to ring) |

| ~0.9 - 1.1 | t | 3H | -CH₃ (butyl chain) |

br s = broad singlet, s = singlet, t = triplet, m = multiplet. Spectra are typically recorded in DMSO-d₆ to observe the N-H proton.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 158 | C=N (imidazole ring, C-2) |

| ~140 - 143 | Quaternary Ar-C (C-3a and C-7a) |

| ~125 - 128 | Quaternary Ar-C (C-5 and C-6, attached to Cl) |

| ~115 - 118 | Ar-CH (C-4 and C-7) |

| ~29 - 32 | -CH₂- (butyl chain, α to ring) |

| ~28 - 31 | -CH₂- (butyl chain, β to ring) |

| ~21 - 24 | -CH₂- (butyl chain, γ to ring) |

| ~13 - 15 | -CH₃ (butyl chain) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | N-H stretch (imidazole ring) |

| ~2960 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1620 - 1600 | Medium | C=N stretch (imidazole ring) |

| ~1480 - 1450 | Strong | C=C stretch (aromatic ring) |

| ~850 - 800 | Strong | C-Cl stretch |

| ~750 - 700 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 242/244/246 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (due to two Cl isotopes) |

| 199/201/203 | Medium | [M - C₃H₇]⁺ |

| 185/187/189 | Medium | [M - C₄H₉]⁺ |

The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzimidazole derivatives.

NMR Spectroscopy

Sample Preparation

-

Weigh 5-10 mg of the solid this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For observing the N-H proton, DMSO-d₆ is often preferred.[1]

-

Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any solid particles are present.

-

The sample is now ready for analysis on an NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition

-

¹H NMR: A standard proton experiment is run, typically with 16-32 scans. The spectral width should cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

¹³C NMR: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

IR Spectroscopy

Thin Solid Film Method This method is often preferred for solid samples in teaching and research labs.[2][3]

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[2]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

If the signal is too weak, add another drop of the solution and re-evaporate. If it is too strong, clean the plate and use a more dilute solution.[2]

KBr Pellet Method

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Electrospray Ionization (ESI) Mass Spectrometry

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

The solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. This technique is particularly useful for polar and less volatile compounds.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Technical Guide: Preliminary Cytotoxicity Screening of 2-Butyl-5,6-dichloro-1H-1,3-benzimidazole

Disclaimer: No specific preliminary cytotoxicity studies for 2-butyl-5,6-dichloro-1H-1,3-benzimidazole were found in the public domain at the time of this report. This guide is based on published data for structurally related 2-substituted and 5,6-disubstituted benzimidazole derivatives to provide a representative overview of potential cytotoxic properties and the methodologies used for their evaluation.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Many derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis and cell cycle arrest.[1][2] The benzimidazole scaffold is a key component in several approved drugs and clinical candidates.[3] This guide provides a framework for the preliminary in vitro cytotoxicity screening of novel benzimidazole compounds, such as this compound, by summarizing the cytotoxic activity of related compounds and detailing the experimental protocols for their evaluation.

Quantitative Cytotoxicity Data of Structurally Related Benzimidazole Derivatives

The cytotoxic activity of various benzimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following tables summarize the IC50 values for several 2-substituted and 5,6-disubstituted benzimidazole derivatives from published studies.

Table 1: Cytotoxic Activity of 2-Substituted Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine (8m) | SW480 (Colon) | 6.77 |

| N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine (8m) | HCT116 (Colon) | 3.33 |

| 4-(1H-1,3-benzodiazol-1-yl) benzonitrile (CCL299) | HepG2 (Hepatoblastoma) | 1.0 |

| 4-(1H-1,3-benzodiazol-1-yl) benzonitrile (CCL299) | HEp-2 (Cervical) | 2.7 |

| Benzimidazole-oxadiazole derivative 10 | MDA-MB-231 (Breast) | 0.33 (as EGFR inhibitor) |

| Benzimidazole-oxadiazole derivative 13 | MDA-MB-231 (Breast) | 0.38 (as EGFR inhibitor) |

Data sourced from multiple studies.[1][2][4]

Table 2: Cytotoxic Activity of 5,6-Dichlorobenzimidazole Derivatives

| Compound | Target/Cell Line | IC50 (µM) |

| 1-substituted-5,6-dichlorobenzimidazole 10h | BRAFWT | 1.72 |

| 1-substituted-5,6-dichlorobenzimidazole 10h | BRAFV600E | 2.76 |

| 1-substituted-5,6-dichlorobenzimidazole 10h | VEGFR-2 | 1.52 |

Data from a study on dual BRAF inhibitors.[5]

Experimental Protocols

The evaluation of cytotoxicity is a critical first step in drug discovery. Standardized in vitro assays are employed to determine the effect of a compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.

Caption: General workflow for MTT-based cytotoxicity assay.

This protocol is a generalized procedure based on standard practices.[7][8]

-

Cell Seeding:

-

Harvest and count cells from a logarithmic phase culture.

-

Seed the cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., this compound) in sterile DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).

-

Incubate the plate for an exposure period of 24 to 72 hours.

-

-

MTT Reagent Addition and Incubation:

-

After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble formazan crystals.

-

Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used for background subtraction.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Potential Signaling Pathways

Benzimidazole derivatives exert their cytotoxic effects through various mechanisms, most notably by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3]

Apoptosis is a key mechanism for eliminating cancerous cells. Benzimidazoles have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1] For instance, some derivatives can induce the production of Reactive Oxygen Species (ROS), which in turn activates signaling cascades like the JNK pathway, leading to the activation of caspases and subsequent cell death.[1]

Caption: Simplified intrinsic apoptosis pathway induced by benzimidazoles.

Many anticancer agents function by halting the cell cycle, preventing cancer cells from proliferating. Benzimidazole derivatives have been reported to cause cell cycle arrest at different phases, commonly the G1 or G2/M phase.[2][9] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins, such as p53 and p21.[2][10] For example, a compound might activate the p53-p21 pathway, which inhibits the cyclin E-CDK2 complex, thereby blocking the transition from the G1 to the S phase.[10]

Caption: G1 phase cell cycle arrest via the p53-p21 pathway.

Conclusion

While direct cytotoxicity data for this compound is not currently available, the extensive research on structurally similar 2-substituted and 5,6-disubstituted benzimidazole derivatives highlights their significant potential as cytotoxic agents against various cancer cell lines. The methodologies outlined in this guide provide a robust framework for the preliminary evaluation of novel benzimidazole compounds. Further studies are warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound to determine its potential as a therapeutic candidate.

References

- 1. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

In Vitro Antimicrobial Activity of 2-Alkyl-5,6-dihalo-1H-1,3-benzimidazoles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The antimicrobial potential of benzimidazoles is significantly influenced by the nature and position of substituents on the bicyclic ring system.[4][5] This guide focuses on the class of 2-alkyl-5,6-dihalo-1H-1,3-benzimidazoles, providing insights into their potential antimicrobial efficacy based on data from analogous compounds.

Quantitative Antimicrobial Data of Structurally Related Benzimidazole Derivatives

The antimicrobial activity of benzimidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize MIC values for representative benzimidazole derivatives against various bacterial and fungal strains, providing a comparative basis for potential activity.

Table 1: Antibacterial Activity of Representative Benzimidazole Derivatives (MIC in µg/mL)

| Compound Class | Derivative Example | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Reference(s) |

| N-alkylated-2-phenyl-1H-benzimidazoles | N-heptyl-2-(4-methoxyphenyl) | 4 | 4 | 64 | [6][7] |

| 6-chloro-2-(chloromethyl)-1H-benzimidazole Derivatives | Pyrimidine-clubbed derivative | - | - | 25-50 | [8] |

| 2,5-disubstituted Benzimidazoles | 5-Chloro-2-(2-cyclohexylethyl) | 12.5 | - | - | [9] |

| N-substituted-6-chloro-1H-benzimidazoles | 2-(3,4-dichlorophenyl)-N-butyl | 2-16 | 2-16 | 2-16 | [10] |

Note: "-" indicates that data was not reported for that specific strain.

Table 2: Antifungal Activity of Representative Benzimidazole Derivatives (MIC in µg/mL)

| Compound Class | Derivative Example | Candida albicans | Aspergillus niger | Reference(s) |

| N-alkylated-2-phenyl-1H-benzimidazoles | N-propyl-2-(4-methoxyphenyl) | 64 | 64 | [6][7] |

| 6-chloro-2-(chloromethyl)-1H-benzimidazole Derivatives | Pyrimidine-clubbed derivative | 100 | 100 | [8] |

| N-substituted-6-chloro-1H-benzimidazoles | 2-(furan-2-yl)-N-pentyl | 8-16 | 8-16 | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial activity of benzimidazole derivatives.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent against bacteria and fungi.

-

Microorganism Preparation:

-

Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 18-24 hours.

-

A few colonies are then used to inoculate a sterile saline solution or broth.

-

The suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

The benzimidazole compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with the prepared microbial suspension.

-

The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

2. Agar Disk Diffusion Method

This method is used to assess the susceptibility of a microbial strain to an antimicrobial agent.

-

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the benzimidazole compound.

-

The impregnated disks are placed on the surface of the agar.

-

The plates are incubated under appropriate conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk.

-

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conceptual Signaling Pathway for Benzimidazole Antimicrobial Activity

The precise mechanisms of action for many benzimidazole derivatives are still under investigation and can vary depending on the specific substitutions. However, some general proposed mechanisms against microbial cells include:

Caption: Potential mechanisms of antimicrobial action for benzimidazoles.

References

- 1. isca.me [isca.me]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-butyl-5,6-dichloro-1H-1,3-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of the synthetic benzimidazole derivative, 2-butyl-5,6-dichloro-1H-1,3-benzimidazole. While specific historical details and extensive biological data for this particular compound are not widely published, this document extrapolates from closely related analogs to provide a scientifically grounded perspective on its potential synthesis, mechanism of action, and relevant experimental protocols. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities.[1] This guide will focus on the antiviral properties observed in structurally similar compounds, particularly against human cytomegalovirus (HCMV).

Introduction: The Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic organic compounds formed by the fusion of a benzene ring and an imidazole ring.[2] This core structure is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast library of derivatives with diverse biological profiles.

Discovery and History of this compound

It is plausible that this compound was synthesized as part of a broader investigation into the structure-activity relationships of 2-substituted-5,6-dichlorobenzimidazoles, a class of compounds that has been extensively studied for its antiviral properties.

Synthesis

A general and widely applicable method for the synthesis of 2-alkyl-benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a plausible synthetic route would involve the reaction of 4,5-dichloro-1,2-diaminobenzene with pentanoic acid (valeric acid) or one of its reactive derivatives (e.g., acid chloride, ester).

General Experimental Protocol for Synthesis

The following is a generalized protocol based on common methods for benzimidazole synthesis.

Reaction: Condensation of 4,5-dichloro-1,2-diaminobenzene with pentanoic acid.

Materials:

-

4,5-dichloro-1,2-diaminobenzene

-

Pentanoic acid

-

Polyphosphoric acid (PPA) or another suitable condensing agent/solvent

-

Sodium bicarbonate solution (saturated)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of 4,5-dichloro-1,2-diaminobenzene and a slight excess of pentanoic acid is heated in polyphosphoric acid at an elevated temperature (e.g., 150-180 °C) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

-

The resulting precipitate (the crude product) is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is then dissolved in an appropriate organic solvent, such as ethyl acetate, and the aqueous layer is separated.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is scarce, extensive research on its close structural analogs, particularly the 5,6-dichlorobenzimidazole ribonucleosides, provides strong indications of its potential antiviral activity, especially against human cytomegalovirus (HCMV).

Antiviral Activity of Related Compounds

Compounds such as 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) and 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) have demonstrated potent and selective inhibition of HCMV replication.[4][5] These compounds act late in the viral replication cycle and do not inhibit viral DNA synthesis.[4]

Postulated Mechanism of Action: Inhibition of Viral DNA Maturation

The primary mechanism of action for antiviral 5,6-dichlorobenzimidazole derivatives is the inhibition of viral DNA maturation.[4] In herpesviruses like HCMV, newly replicated viral DNA exists as long concatemers, which are then cleaved into unit-length genomes and packaged into capsids. This process is mediated by a viral terminase complex.